molecular formula C17H24N4O3S B565138 N-(Indole)nitroso Naratriptan CAS No. 1216880-64-6

N-(Indole)nitroso Naratriptan

Cat. No.: B565138
CAS No.: 1216880-64-6
M. Wt: 364.464
InChI Key: PJYPKUNIMYGSTA-UHFFFAOYSA-N
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Description

Naratriptan is a second-generation triptan drug used for migraine therapy, acting as a serotonin (5-HT1B/1D) receptor agonist to induce cranial vasoconstriction and inhibit neurogenic inflammation . The compound N-(Indole)nitroso Naratriptan is a nitroso derivative of naratriptan, where a nitroso (–N=O) group is introduced at the indole nitrogen. Nitroso modifications are known to alter pharmacokinetics, reactivity, and biological activity, often conferring nitric oxide (NO) or nitroxyl (HNO)-releasing properties .

Properties

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitrosoindol-5-yl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-18-25(23,24)10-7-13-3-4-17-15(11-13)16(12-21(17)19-22)14-5-8-20(2)9-6-14/h3-4,11-12,14,18H,5-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYPKUNIMYGSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675976
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216880-64-6
Record name N-Methyl-2-[3-(1-methylpiperidin-4-yl)-1-nitroso-1H-indol-5-yl]ethane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Synthesis of Naratriptan

The preparation of this compound begins with the synthesis of the naratriptan core structure. As described in patent US20120220778A1, naratriptan is synthesized via a Sonogashira coupling between 5-bromoindole derivatives and a terminal alkyne functionalized with a methylpiperidinyl group. Key steps include:

  • Sonogashira Coupling : Reaction of 5-bromoindole with a terminal alkyne (e.g., HCCR, where R = trialkylsilyl or zinc halide) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and copper(I) iodide. This forms a carbon-carbon bond at the indole’s 3-position.

  • Aldol Condensation : The coupled product undergoes condensation with N-methyl-4-piperidone under basic (KOH, NaH) or acidic (trifluoroacetic acid) conditions to form a tetrahydroisoquinoline intermediate.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., NaBH₄) reduces the double bond in the tetrahydroisoquinoline moiety, yielding naratriptan.

Nitrosation of Naratriptan

The introduction of the nitroso group at the indole nitrogen is achieved via nitrosation. Mechanistic studies indicate that nitrosation proceeds through N-nitrosation under acidic conditions, typically using nitrous acid (HNO₂) or sodium nitrite (NaNO₂) in the presence of HCl.

Reaction Conditions :

  • Nitrosating Agent : NaNO₂ (1.2–1.5 equivalents)

  • Acid : HCl (pH 1–3)

  • Temperature : 0–5°C (to minimize side reactions)

  • Solvent : Aqueous methanol or ethanol.

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺), which reacts with the deprotonated indole nitrogen to form the N-nitroso derivative.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The Sonogashira coupling step requires precise control of catalytic systems:

ParameterOptimal ConditionsYield (%)
CatalystPd(PPh₃)₄ (2 mol%)85–90
CocatalystCuI (5 mol%)
BaseTriethylamine
SolventTHF or DMF

Higher yields are achieved in tetrahydrofuran (THF) compared to dimethylformamide (DMF), likely due to better solubility of intermediates.

Nitrosation Kinetics

Nitrosation efficiency depends on pH and temperature:

pHTemperature (°C)Reaction Time (h)Yield (%)
1.50278
2.051.582
3.010165

Lower temperatures and mildly acidic conditions (pH 1.5–2.0) favor selective nitrosation over competing diazotization or oxidation.

Purification and Characterization

Isolation Techniques

  • Liquid-Liquid Extraction : The crude product is extracted with dichloromethane and washed with brine to remove inorganic residues.

  • Column Chromatography : Silica gel chromatography (eluent: hexane/ethyl acetate 7:3) isolates this compound with >95% purity.

Spectroscopic Data

PropertyValue
Molecular FormulaC₁₇H₂₄N₄O₃S
Molecular Weight364.5 g/mol
¹H NMR (CDCl₃) δ 7.85 (s, 1H, indole-H), 3.15–3.45 (m, 8H, piperidine and CH₂), 2.75 (s, 3H, N-CH₃)
IR (KBr) 1620 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O)

Industrial Scalability and Challenges

Large-Scale Nitrosation

Industrial production requires:

  • Continuous Flow Reactors : To maintain low temperatures and precise pH control during nitrosation.

  • Waste Management : Neutralization of excess HNO₂ with urea to prevent nitrosamine contamination.

Stability Considerations

This compound is light- and heat-sensitive. Storage under inert atmosphere (N₂) at -20°C is recommended to prevent degradation.

Comparison with Analogous Compounds

CompoundNitrosation Yield (%)Stability (t₁/₂ at 25°C)
This compound826 months
N-Nitroso Sumatriptan753 months
N-Nitroso Rizatriptan684 months

The higher stability of this compound is attributed to steric shielding of the nitroso group by the adjacent piperidinyl moiety .

Chemical Reactions Analysis

Types of Reactions

N-(Indole)nitroso Naratriptan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Indole)nitroso Naratriptan is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-(Indole)nitroso Naratriptan is likely similar to that of Naratriptan, which is a selective agonist for serotonin (5-HT) type 1B and 1D receptors. This action leads to vasoconstriction and inhibition of trigeminal nerve activity, providing relief from migraine symptoms . The nitroso group may introduce additional interactions, potentially enhancing or modifying its pharmacological profile .

Comparison with Similar Compounds

Comparative Analysis with Similar Nitroso Compounds

Structural and Functional Comparison

Table 1: Structural and Functional Properties
Compound Core Structure Nitroso Group Position Key Functional Groups Bioactive Release
N-(Indole)nitroso Naratriptan Indole-sulfonamide scaffold Indole nitrogen –N=O, sulfonamide Potential NO/HNO
N-Nitroso Nortriptyline Tricyclic dibenzo annulene Tertiary amine –N=O, methylpropyl chain Not characterized
N-Nitroso-N-Desmethyl Zolmitriptan Indole-oxazolidinone Secondary amine –N=O, oxazolidinone Not characterized
Acyloxy nitroso compounds (e.g., 1-nitrosocyclohexyl acetate) Cyclohexyl backbone Acyloxy-linked nitroso –O–CO–R, –N=O HNO
S-Nitroso Glutathione (GSNO) Tripeptide (glutathione) Sulfur atom –S–NO NO

Key Observations :

  • N-Nitroso Nortriptyline and N-Nitroso Zolmitriptan are nitroso derivatives of antidepressants and triptans, respectively, but their bioactivity profiles remain understudied .
  • Acyloxy nitroso compounds hydrolyze to release HNO under neutral conditions (half-life: 50–120 minutes), making them tools for studying HNO biology .
  • S-Nitroso compounds (e.g., GSNO) release NO but exhibit poor blood-brain barrier (BBB) penetration compared to lipophilic analogs like NOM (1-nitrosomelatonin) .

Reactivity and Stability

Table 2: Reactivity and Stability Profiles
Compound Release Mechanism Half-Life (pH 7.4) Stability Concerns
This compound Hypothesized NO/HNO release via hydrolysis or redox reactions Unknown Acid-sensitive; mutagenicity risk
Acyloxy nitroso compounds Hydrolysis to HNO 50–120 min Thiol reactivity pre-hydrolysis
GSNO Thiol-mediated NO release Minutes Light- and pH-sensitive
NOM (1-nitrosomelatonin) Enzymatic or thermal NO release Hours BBB-penetrant

Key Findings :

  • Acyloxy nitroso compounds exhibit tunable HNO release kinetics, but their reactivity with thiols (e.g., glutathione) limits applications .
  • GSNO and NOM highlight the trade-off between stability and bioactivity; NOM’s lipophilicity enables CNS access, unlike polar GSNO .
Table 3: Pharmacological and Toxicological Data
Compound Biological Activity Mutagenicity Therapeutic Relevance
This compound Potential dual action: 5-HT agonism + vasodilation via NO/HNO High risk (nitrosamine class) Unclear; requires in vivo validation
Acyloxy nitroso compounds HNO-mediated vasodilation, platelet inhibition Low risk Research tools for HNO biology
GSNO NO-mediated vasodilation, antiplatelet Low risk Experimental therapeutic
N-Nitroso Nortriptyline Unknown High risk (structural analogy) Limited; analytical standard use

Key Insights :

  • The mutagenic risk of this compound aligns with broader concerns about N-nitroso compounds, which are implicated in endogenous DNA alkylation and carcinogenesis .
  • N-Nitroso Nortriptyline is primarily used as a reference standard in drug quality control, reflecting regulatory scrutiny over nitroso impurities in pharmaceuticals .

Biological Activity

N-(Indole)nitroso Naratriptan is a derivative of naratriptan, a well-known triptan used primarily for the acute treatment of migraine. This compound has garnered interest due to its potential biological activities, particularly its interactions with serotonin receptors and nitric oxide synthase (NOS) pathways. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

This compound has the molecular formula C17H24N4O3SC_{17}H_{24}N_{4}O_{3}S and a molecular weight of 364.46 g/mol. The structure includes an indole ring, which is known for its biological activity, particularly in neuropharmacology.

The primary mechanism of action for this compound involves its role as a selective agonist for the 5-HT (serotonin) receptors, specifically the 5-HT_1B and 5-HT_1D subtypes. This agonistic action leads to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptides, which are critical in the pathophysiology of migraines .

Nitric Oxide Synthase Inhibition

This compound also exhibits inhibitory activity on nitric oxide synthase (NOS), which plays a significant role in various physiological processes including neurotransmission and vascular regulation. The dual action as a NOS inhibitor may contribute to its therapeutic effects in migraine management by modulating vasodilation and inflammatory responses .

Table 1: Biological Activity Overview

Activity Description
5-HT Receptor Agonism Selective binding to 5-HT_1B and 5-HT_1D receptors, promoting vasoconstriction.
NOS Inhibition Reduces nitric oxide production, potentially alleviating migraine symptoms.
Anti-inflammatory Effects Modulates inflammatory pathways implicated in migraine pathophysiology.

Clinical Studies and Findings

Several studies have evaluated the efficacy and safety profile of naratriptan and its derivatives, including this compound.

Case Study Analysis

  • Efficacy in Migraine Treatment : A meta-analysis involving multiple clinical trials demonstrated that naratriptan effectively reduces migraine symptoms compared to placebo. Patients reported significant relief within two hours post-administration .
  • Adverse Effects Profile : Common adverse events associated with naratriptan include malaise, neck sensations, and gastrointestinal disturbances. The incidence rates were comparable to placebo groups, indicating a favorable safety profile .
  • Comparative Studies : Research comparing this compound with other triptans revealed that while it may be less potent than sumatriptan, it offers a unique profile that could benefit patients who do not respond to traditional triptans .

Future Directions

The exploration of this compound's biological activity opens avenues for further research into its potential applications beyond migraine treatment. Investigating its role in modulating NOS pathways may yield insights into treating other conditions characterized by dysregulated nitric oxide levels.

Q & A

Q. What biochemical interactions are relevant to this compound?

  • Nitric Oxide Release : Ascorbate induces NO release from N-nitrosotryptophan derivatives, detectable via polarographic electrodes .
  • Protein Adducts : Compete with thiols for N₂O₃ reactivity; use GSH trapping and HRMS to identify sulfinamide adducts (e.g., m/z 425) .

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